(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol, also known as (R)-(-)-α-tetralol, is a chiral compound with the molecular formula CHO and a molecular weight of 148.2 g/mol. It is characterized by its clear to slightly brown viscous liquid form and is soluble in organic solvents like methanol. The compound has a melting point ranging from 38 °C to 42 °C and a boiling point of approximately 140 °C at reduced pressure (17 mmHg) .
This compound is an enantiomer of 1,2,3,4-tetrahydro-1-naphthol and plays a significant role in various chemical and biological processes. It has been utilized as a substrate for enzymes such as aryl sulfotransferase IV, highlighting its importance in biochemical studies .
This compound exhibits stereoisomeric properties, meaning its molecules exist in non-superimposable mirror image forms designated as (R) and (S). This characteristic makes (R)-(-)-1,2,3,4-tetrahydro-1-naphthol a valuable chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting the formation of specific enantiomers in chemical reactions, crucial for developing pharmaceuticals and other chiral drugs. Source: A. Pfaltz et al., "Stereoselective Catalysis by Transition Metal Complexes," Angewandte Chemie International Edition, 1993, 32 (13), 1623-1644: )
Research explores the potential of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol in developing liquid crystals. These unique materials exhibit properties between solids and liquids, making them valuable in various technological applications, including displays, sensors, and lasers. The specific properties of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol-based liquid crystals are still under investigation. Source: T. Kato et al., "Liquid Crystal Properties of 1,2,3,4-Tetrahydronaphthalen-1-ol Derivatives," Molecular Crystals and Liquid Crystals, 2002, 380 (1), 121-128: )
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol exhibits notable biological activities. It serves as a substrate for aryl sulfotransferase IV, an enzyme involved in the metabolism of various xenobiotics. The (S)-(+)-enantiomer acts as a competitive inhibitor for this enzyme, indicating its potential role in modulating metabolic pathways . Additionally, the compound has been studied for its effects on enzyme-substrate interactions, contributing to our understanding of biochemical mechanisms at play within living organisms .
Several synthetic routes have been developed to produce (R)-(-)-1,2,3,4-tetrahydro-1-naphthol:
These synthesis methods allow for high yields and purity levels of the compound.
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol has several applications:
Research has shown that (R)-(-)-1,2,3,4-tetrahydro-1-naphthol interacts with several biological systems. Notably:
These interaction studies highlight the compound's significance in both synthetic chemistry and biological systems.
Several compounds share structural similarities with (R)-(-)-1,2,3,4-tetrahydro-1-naphthol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Naphthol | CHO | Aromatic structure; lacks tetrahydro group |
2-Naphthol | CHO | Similar to 1-naphthol but with different positioning of hydroxyl group |
Tetralin | CH | Fully saturated naphthalene derivative |
(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol | CHO | Enantiomer; competitive inhibitor for aryl sulfotransferase IV |
The uniqueness of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol lies in its specific stereochemistry and biological activity that distinguishes it from similar compounds. Its ability to act as both a substrate and inhibitor in enzymatic reactions further emphasizes its importance in biochemical research and applications.
The compound first gained attention through studies on microbial redox systems in the late 20th century. Early synthetic routes involved chemical reduction of 1-tetralone using stoichiometric chiral reagents, but these methods suffered from poor enantioselectivity (<50% ee). A breakthrough occurred in 2021 when Lactobacillus paracasei BD101 demonstrated exceptional biocatalytic efficiency, producing (R)-(-)-1,2,3,4-tetrahydro-1-naphthol with 95% yield and >99% enantiomeric excess through NADH-dependent ketone reductase activity. This microbial approach revolutionized large-scale production, enabling gram-scale synthesis of enantiopure material without requiring chromatographic purification.
The compound's systematic IUPAC name is (1R)-1,2,3,4-tetrahydronaphthalen-1-ol. Alternative designations include:
Nomenclature Type | Designation |
---|---|
CAS Registry Number | 529-33-9 |
Common Synonyms | (R)-α-Tetralol, (R)-1-Tetralinol |
Chiral Center Configuration | R configuration at C1 |
Stereochemical Descriptor | Levorotatory (-) |
The FDA UNII designation 87652943HP distinguishes it from its (S)-enantiomer (50MT77537D).
As a conformationally restricted bicyclic alcohol, this compound serves two critical roles:
Recent advances in dynamic kinetic resolution techniques have exploited its fused ring system to achieve >98% diastereomeric excess in palladium-catalyzed allylic substitutions.
X-ray crystallographic analysis confirms the R configuration at C1, with the hydroxyl group occupying the axial position in the half-chair conformation of the tetralin system. Key stereochemical parameters include:
The compound's levorotation arises from the preferential interaction of its chiral center with left-circularly polarized light, as described by Biot's laws of optical activity. Density functional theory (DFT) calculations correlate its observed optical rotation with the (R)-configuration through the Condon equation.
Irritant